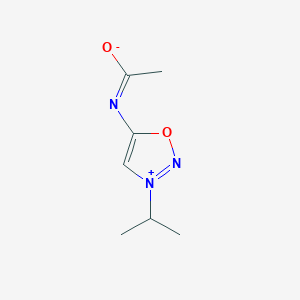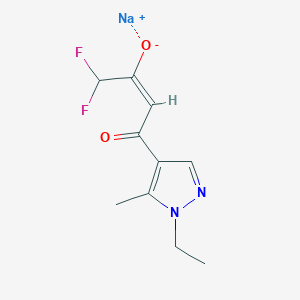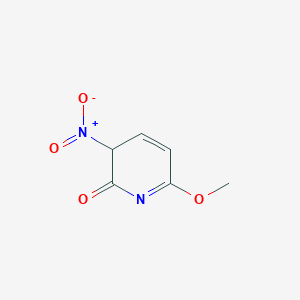
6-methoxy-3-nitro-3H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H6N2O4 It is characterized by a pyridinone ring substituted with a methoxy group at the 6-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-nitro-3H-pyridin-2-one typically involves the nitration of 6-methoxy-2-pyridone. One common method includes the following steps:
Nitration: 6-Methoxy-2-pyridone is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 3-position.
Purification: The reaction mixture is then neutralized and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Pd/C and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
Reduction: 6-Methoxy-3-amino-3H-pyridin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinone ring.
科学的研究の応用
6-Methoxy-3-nitro-3H-pyridin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methoxy-3-nitro-3H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.
類似化合物との比較
Similar Compounds
6-Methoxy-3-nitropyridin-2-amine: Similar structure but with an amino group instead of a pyridinone ring.
6-Methoxy-2,6-dihydro-3H-pyran-3-one: Similar methoxy substitution but with a different heterocyclic ring.
Uniqueness
6-Methoxy-3-nitro-3H-pyridin-2-one is unique due to the combination of its methoxy and nitro substituents on the pyridinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C6H6N2O4 |
|---|---|
分子量 |
170.12 g/mol |
IUPAC名 |
6-methoxy-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-4H,1H3 |
InChIキー |
CWAJLUJIQXLJCA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=O)C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
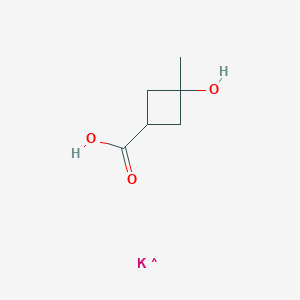
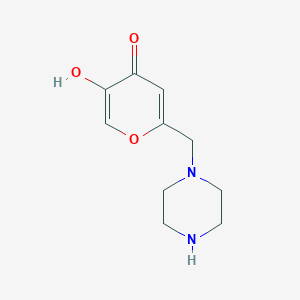
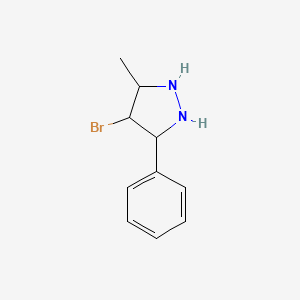

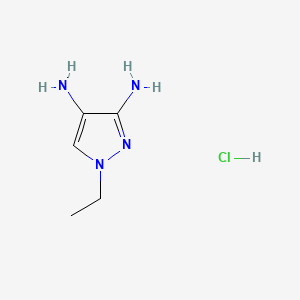
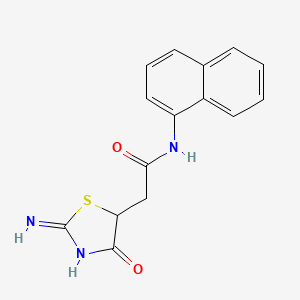
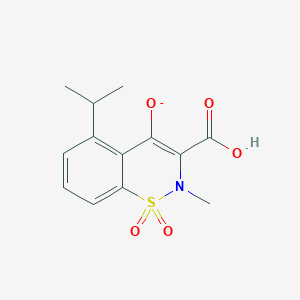
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
